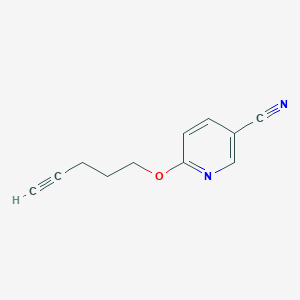

6-(Pent-4-ynyloxy)nicotinonitrile

Descripción

Significance of Nicotinonitrile Core Structures in Contemporary Organic Synthesis

The nicotinonitrile, or 3-cyanopyridine (B1664610), framework is a privileged scaffold in organic and medicinal chemistry. researchgate.netekb.eg Its rigid, nitrogen-containing aromatic structure serves as a key building block for a wide array of more complex molecules. The nitrile group is a versatile synthetic handle, capable of being transformed into various other functional groups such as amines, amides, and carboxylic acids.

In medicinal chemistry, the nicotinonitrile core is present in numerous physiologically active compounds and approved pharmaceutical agents. ekb.egacs.org Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component for designing molecules that can bind to biological targets with high affinity and selectivity. ekb.eg Researchers have successfully incorporated the nicotinonitrile scaffold into molecules with diverse therapeutic applications. acs.orgnih.gov For instance, derivatives have been developed as anticancer, anti-inflammatory, antioxidant, and bronchodilator agents. ekb.egacs.org Marketed drugs such as Bosutinib, an inhibitor used in cancer therapy, feature this core structure, underscoring its clinical significance. ekb.eg

Table 1: Applications of Nicotinonitrile Derivatives in Medicinal Chemistry

| Therapeutic Area | Example Application | Reference |

|---|---|---|

| Oncology | Scaffold for kinase inhibitors (e.g., Bosutinib) and anti-survivin agents. | researchgate.netekb.eg |

| Anti-inflammatory | Used in the synthesis of compounds with anti-inflammatory properties. | acs.org |

| Antioxidant | Incorporation into hybrids with radical scavenging activity. | ekb.eg |

| Cardiovascular | Basis for bronchodilator and antihypertensive agents like Milrinone. | ekb.egacs.org |

Role of Alkyne Functionalization in Diversifying Molecular Scaffolds

Alkyne functionalization is a powerful strategy in modern organic synthesis for creating molecular diversity. nih.gov The carbon-carbon triple bond is a high-energy, reactive functional group that can participate in a vast array of chemical transformations. researchgate.net Its linear geometry imposes specific conformational constraints on a molecule, which can be advantageous in the design of targeted therapies. ekb.eg

One of the most significant applications of terminal alkynes is in the realm of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). alfa-chemistry.com This reaction allows for the efficient and specific covalent linking of two different molecular entities, a process widely used in bioconjugation, drug discovery, and materials science. alfa-chemistry.com The introduction of a terminal alkyne into a molecular scaffold, such as a natural product or a synthetic pharmacophore, provides a "handle" for subsequent chemical modification, enabling the attachment of probes, imaging agents, or other functional moieties. unacademy.com Furthermore, alkynes are versatile building blocks for constructing complex carbocyclic and heterocyclic frameworks through various cyclization and coupling reactions, such as the Sonogashira coupling. nih.govunacademy.com

Table 2: Key Applications of Alkyne Functionalization

| Application Area | Description | Reference |

|---|---|---|

| Click Chemistry | Serves as a key reactant in reactions like CuAAC for bioconjugation and drug delivery. | alfa-chemistry.com |

| Chemical Biology | Introduction of a molecular handle for activity-based protein profiling and target identification. | unacademy.com |

| Organic Synthesis | Versatile building block for carbon-carbon bond formation and synthesis of complex heterocycles. | nih.gov |

| Materials Science | Used in the synthesis of novel polymers and functional materials. | unacademy.com |

Research Imperatives for O-Alkynyl Nicotinonitrile Architectures

The strategic fusion of a nicotinonitrile core with a terminal alkyne via an ether linkage (O-alkynyl) creates a bifunctional molecular architecture with significant research potential. The primary imperatives for investigating such structures are driven by the complementary nature of the two components.

Firstly, these architectures are of high interest in medicinal chemistry and chemical biology. The nicotinonitrile moiety can act as the pharmacophoric anchor, targeting a specific biological receptor or enzyme, while the terminal alkyne serves as a versatile handle for downstream applications. unacademy.com For example, an O-alkynyl nicotinonitrile can be used as a probe to identify the biological targets of a new class of nicotinonitrile-based inhibitors. The alkyne allows for the "clicking" on of a reporter tag (like a fluorophore or biotin) after the molecule has bound to its target protein.

Secondly, there is a strong imperative from a synthetic chemistry perspective. The development of efficient and modular synthetic routes to O-alkynyl nicotinonitrile derivatives is a key research goal. eurjchem.com These molecules can serve as platform intermediates for the rapid generation of libraries of more complex compounds. The alkyne can be transformed through a multitude of reactions to build diverse molecular scaffolds, while the nitrile on the pyridine (B92270) ring can be simultaneously or sequentially modified, leading to a high degree of molecular diversity from a common precursor.

Finally, these structures are valuable for exploring new chemical space. The combination of a heteroaromatic ring, a flexible ether linker, and a reactive alkyne creates molecules with unique electronic and conformational properties that are underexplored. Investigating the synthesis and reactivity of these compounds can lead to the discovery of novel chemical transformations and materials with unique properties.

Contextualizing 6-(Pent-4-ynyloxy)nicotinonitrile within Modern Chemical Research

The compound this compound is a specific embodiment of the O-alkynyl nicotinonitrile architecture discussed above. Its structure consists of three key components:

The Nicotinonitrile Head: A 6-substituted nicotinonitrile ring system, a well-established pharmacophore and versatile synthetic intermediate.

The Ether Linkage: An oxygen atom connecting the pyridine ring to the alkyl chain, providing flexibility.

The Pentynyloxy Tail: A five-carbon chain terminating in an alkyne, which acts as a reactive handle for further chemical modification.

Within the context of modern chemical research, this compound is best understood as a molecular building block. It is not an end-product itself but rather a valuable starting material or intermediate. Its design allows researchers to leverage the known biological potential of the nicotinonitrile scaffold while exploiting the synthetic versatility of the terminal alkyne. For instance, it could be used in a drug discovery program to synthesize a library of compounds for screening against a particular enzyme family. The alkyne would allow for the rapid diversification of the "tail" of the molecule using click chemistry, enabling the exploration of how different substituents in that region affect biological activity.

Table 3: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₀N₂O |

| IUPAC Name | 6-(Pent-4-yn-1-yloxy)nicotinonitrile |

| Molecular Weight | 186.21 g/mol |

| Key Structural Features | Nicotinonitrile Ring, Ether Linkage, Terminal Alkyne |

Structure

3D Structure

Propiedades

IUPAC Name |

6-pent-4-ynoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-2-3-4-7-14-11-6-5-10(8-12)9-13-11/h1,5-6,9H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUVYNNAHRFMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCOC1=NC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 6 Pent 4 Ynyloxy Nicotinonitrile

Reactions Involving the Terminal Alkyne Functionality.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its Applications.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. wikipedia.orgorganic-chemistry.org The CuAAC reaction specifically involves the reaction between a terminal alkyne and an azide to regioselectively produce a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.gov This transformation is known for its exceptional reliability, specificity, and biocompatibility. wikipedia.org

The mechanism proceeds through the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. nih.gov The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts (like CuSO₄) in the presence of a reducing agent such as sodium ascorbate. mdpi.com

Given its structure, 6-(pent-4-ynyloxy)nicotinonitrile is an ideal substrate for CuAAC reactions. It would be expected to react smoothly with a variety of organic azides to form stable triazole linkages. This reactivity is widely exploited in fields ranging from drug discovery and bioconjugation to materials science for linking different molecular fragments. mdpi.comnih.govnih.gov For instance, conjugating this molecule to a biomolecule functionalized with an azide group would be a typical application. nih.gov

Table 1: Representative Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) The following table presents general examples of CuAAC reactions with various terminal alkynes to illustrate the scope and conditions of the transformation.

| Alkyne Substrate | Azide Substrate | Copper Source | Reducing Agent / Ligand | Solvent | Yield |

| Phenylacetylene | Benzyl Azide | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | >95% |

| Propargyl Alcohol | 1-Azidoadamantane | CuI | DIPEA | CH₂Cl₂ | 98% |

| 1-Ethynylcyclohexene | Ethyl 2-azidoacetate | Cu(OAc)₂ | Sodium Ascorbate | CH₃CN/H₂O | 91% |

| 1-Dodecyne | 4-Azidobenzoic acid | [Cu(CH₃CN)₄]PF₆ | None | THF | 85% |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

As a complementary method to CuAAC, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the alternative 1,5-disubstituted 1,2,3-triazole regioisomer. nih.govchalmers.se This reaction typically employs a ruthenium(II) catalyst, such as [CpRuCl] complexes (e.g., CpRuCl(PPh₃)₂ or Cp*RuCl(COD)). thieme.com

Unlike the copper-catalyzed variant, the RuAAC mechanism does not proceed via a metal acetylide. Instead, it is believed to involve the oxidative coupling of the azide and the alkyne to form a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.gov This intermediate then undergoes reductive elimination to yield the 1,5-triazole product. A significant advantage of the RuAAC is its ability to catalyze the cycloaddition of internal alkynes, a transformation not possible under standard CuAAC conditions. chalmers.se

For this compound, reaction with an organic azide in the presence of a suitable ruthenium catalyst would be expected to selectively yield the 1,5-disubstituted triazole. This alternative regiochemistry provides a powerful tool for synthetic chemists to fine-tune the properties of the resulting molecules, as the substitution pattern on the triazole ring can significantly influence its biological and material properties. chalmers.se

Table 2: Representative Conditions for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) The following table presents general examples of RuAAC reactions to illustrate the typical conditions and resulting regioselectivity.

| Alkyne Substrate | Azide Substrate | Ruthenium Catalyst | Solvent | Yield (1,5-isomer) |

| Phenylacetylene | Benzyl Azide | CpRuCl(COD) | 1,2-Dichloroethane | 92% |

| 1-Hexyne | 1-Azido-4-methylbenzene | [CpRuCl(PPh₃)₂] | Toluene | 89% |

| Methyl propiolate | Phenethyl azide | CpRuCl(NBD) | Dioxane | 95% |

| 4-Ethynylanisole | 3-Azidopyridine | [CpRuCl]₄ | THF | 88% |

Gold-Catalyzed Alkyne Functionalizations.

Homogeneous gold catalysis has emerged as a powerful tool for activating the C-C triple bonds of alkynes. mdpi.com Gold catalysts, typically in the +1 or +3 oxidation state, act as soft and carbophilic π-acids, making the alkyne susceptible to attack by a wide range of nucleophiles. nih.gov

For a terminal alkyne like that in this compound, gold catalysis can enable a variety of transformations. Common reactions include hydration to form methyl ketones (in accordance with Markovnikov's rule), hydroalkoxylation with alcohols to form enol ethers or ketals, and hydroamination with amines. nih.gov Gold catalysts are also effective in promoting complex cycloisomerization and rearrangement reactions. nih.govrsc.org The choice of ligand and counter-ion on the gold catalyst can significantly influence the reaction pathway and selectivity. mdpi.com

Table 3: Examples of Gold-Catalyzed Functionalizations of Terminal Alkynes This table provides representative examples of gold-catalyzed reactions on various terminal alkynes.

| Alkyne Substrate | Reagent / Nucleophile | Gold Catalyst | Reaction Type | Product |

| 1-Octyne | H₂O | Ph₃PAuCl / AgOTf | Hydration | 2-Octanone |

| Phenylacetylene | Methanol | IPrAuCl / AgSbF₆ | Hydroalkoxylation | Phenylacetone dimethyl ketal |

| 3-Phenyl-1-propyne | Aniline | AuCl₃ | Hydroamination | N-(3-phenylprop-1-en-2-yl)aniline |

| 4-Pentyn-1-ol | None | AuCl | Cycloisomerization | 2-Methyl-2,3-dihydrofuran |

Electrochemical Alkyne Functionalization.

Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods by using electricity to drive redox reactions, thereby avoiding the need for stoichiometric chemical oxidants or reductants. researchgate.net The terminal alkyne group is amenable to various electrochemical transformations.

These reactions can include oxidative couplings or difunctionalizations where both carbons of the alkyne are functionalized. nih.govresearchgate.net For example, electrochemical methods have been developed for the aminocarbonylation of terminal alkynes and for the synthesis of 1,4-dicarbonyl compounds. researchgate.netnih.gov By controlling the electrode potential, cell setup, and supporting electrolyte, chemists can achieve high selectivity and functional group tolerance. Subjecting this compound to electrochemical conditions in the presence of suitable nucleophiles could provide a direct and environmentally friendly route to more complex derivatives.

Table 4: Examples of Electrochemical Functionalization of Terminal Alkynes This table illustrates the scope of electrochemical reactions involving terminal alkynes.

| Alkyne Substrate | Reagent(s) | Electrode Material | Reaction Type | Yield |

| Phenylacetylene | Diethylamine, CO | Carbon cloth (Anode) | Aminocarbonylation | 85% |

| 4-Ethynyltoluene | Acetylacetone | Graphite felt (Anode) | Difunctionalization | 76% |

| 1-Heptyne | NaI, H₂O | Platinum (Anode) | Iodo-oxygenation | 70% |

| Cyclopropylacetylene | Dimethyl Malonate | RVC (Anode) | Dehydrogenative Coupling | 65% |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira type).

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon bonds. mdpi.comnih.gov The Sonogashira reaction is a premier example, enabling the coupling of terminal alkynes with aryl or vinyl halides (or triflates). wikipedia.orgorganic-chemistry.org This reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine). organic-chemistry.orgorganic-chemistry.org

The terminal alkyne of this compound makes it a suitable coupling partner for Sonogashira reactions. researchgate.netnih.gov Reacting it with various aryl or heteroaryl halides would lead to the synthesis of internal alkynes, effectively extending the conjugation and creating complex molecular architectures. nih.govmdpi.com This reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org

Table 5: Representative Examples of the Sonogashira Cross-Coupling Reaction The table below shows the versatility of the Sonogashira coupling with different substrates and catalysts.

| Alkyne Substrate | Aryl/Vinyl Halide | Palladium Catalyst | Copper Co-catalyst | Base | Yield |

| Phenylacetylene | Iodobenzene | PdCl₂(PPh₃)₂ | CuI | Et₃N | 95% |

| 1-Hexyne | 4-Bromobenzonitrile | Pd(PPh₃)₄ | CuI | Piperidine | 89% |

| Trimethylsilylacetylene | 2-Chloropyridine | Pd₂(dba)₃ / XPhos | CuI | Cs₂CO₃ | 82% |

| Propargyl alcohol | Vinyl bromide | Pd(OAc)₂ / SPhos | None (Copper-free) | K₂CO₃ | 78% |

Other Cycloaddition Reactions.

Beyond the highly popular metal-catalyzed azide-alkyne cycloadditions, the terminal alkyne of this compound can participate in other types of cycloaddition reactions.

[4+2] Cycloadditions (Diels-Alder Reaction): Alkynes can act as the 2π-electron component (dienophile) in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. wikipedia.org While simple alkynes are often poor dienophiles, their reactivity can be enhanced by adjacent electron-withdrawing groups or by performing the reaction at high temperatures or pressures. masterorganicchemistry.comnih.gov The reaction of this compound with a diene like cyclopentadiene would be expected to form a bicyclic adduct.

[3+2] Cycloadditions (Huisgen 1,3-Dipolar Cycloaddition): This is the general class of reactions to which CuAAC and RuAAC belong. wikipedia.orgorganic-chemistry.org Thermally, without a metal catalyst, alkynes can react with various 1,3-dipoles such as nitrile oxides, nitrones, or azomethine ylides to form five-membered heterocycles. mdpi.com These uncatalyzed reactions often lack the regioselectivity seen in their metal-catalyzed counterparts, potentially leading to mixtures of isomers. wikipedia.org For example, reacting this compound with benzonitrile oxide would likely produce a mixture of 3,5- and 3,4-disubstituted isoxazoles. nih.govpreprints.org

Table 6: Overview of Other Cycloaddition Reactions for Terminal Alkynes This table summarizes other potential cycloaddition pathways for terminal alkynes.

| Reaction Type | π-System Partner | General Product | Conditions | Notes |

| Diels-Alder [4+2] | Conjugated Diene | Substituted Cyclohexadiene | Thermal or Lewis Acid Catalysis | Can require harsh conditions for unactivated alkynes. researchgate.net |

| Huisgen [3+2] | Nitrile Oxide | Isoxazole | Thermal | Often produces mixtures of regioisomers. organic-chemistry.org |

| Huisgen [3+2] | Nitrone | Isoxazoline | Thermal | Stereospecific with respect to the dipolarophile. mdpi.com |

| [2+2+2] Cycloaddition | Two Alkynes | Substituted Benzene | Transition Metal (e.g., Co, Rh) | Can be used to build complex aromatic systems. |

Chemical Reactivity of the Nicotinonitrile Core Structure

The chemical reactivity of this compound is dictated by its three key structural components: the nitrile group, the substituted pyridine (B92270) ring, and the terminal alkyne on the ether side chain. The electronic interplay between the electron-donating 6-alkoxy group and the electron-withdrawing 3-cyano group significantly influences the reactivity of the pyridine core.

Transformations at the Nitrile Group

The nitrile group (-C≡N) in the nicotinonitrile core is a versatile functional group that can undergo a variety of chemical transformations. Its carbon atom is electrophilic, making it susceptible to nucleophilic attack.

Key reactions involving the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. This typically proceeds in a stepwise manner, first yielding a carboxamide intermediate, which can then be further hydrolyzed to a carboxylic acid. The specific conditions can sometimes be tailored to isolate the amide.

Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is a valuable synthetic route to aminomethylpyridines.

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), can add to the electrophilic carbon of the nitrile. The initial reaction forms an imine anion intermediate, which upon hydrolysis yields a ketone. This allows for the formation of a new carbon-carbon bond at the 3-position of the pyridine ring.

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic acid or Carboxamide |

| Reduction | LiAlH₄, followed by H₂O | Primary amine |

| Addition of Organometallics | 1. R-MgX or R-Li 2. H₃O⁺ | Ketone |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electron deficiency generally makes it less reactive towards electrophilic aromatic substitution (SEAr) compared to benzene. wikipedia.orgtotal-synthesis.com Any electrophilic attack would be further disfavored by the presence of the electron-withdrawing nitrile group. Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at a position activated by electron-withdrawing substituents. wikipedia.orgnih.gov

In the case of this compound, the ring is substituted with an electron-donating alkoxy group at the 6-position and an electron-withdrawing cyano group at the 3-position.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack at the positions ortho and para to the ring nitrogen (C2, C4, and C6). stackexchange.comyoutube.com The presence of the electron-withdrawing nitrile group further enhances this effect. While the alkoxy group at C6 is not a typical leaving group, nucleophilic substitution could potentially occur at other positions if a suitable leaving group were present, with the C2 and C4 positions being the most activated. youtube.com

Derivatization at Other Positions of the Nicotinonitrile System

Beyond reactions at the nitrile and the pyridine ring itself, the pent-4-ynyloxy side chain offers a key site for derivatization, primarily due to the presence of the terminal alkyne.

The terminal alkyne is a highly versatile functional group for carbon-carbon bond formation. Some of the key reactions include:

Sonogashira Coupling: This is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction would allow for the direct attachment of various aryl or vinyl groups to the end of the pentynyloxy side chain, providing a powerful method for extending the molecular framework. organic-chemistry.orgresearchgate.netnih.gov

Azide-Alkyne Cycloaddition ("Click Chemistry"): The terminal alkyne can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. wikipedia.orgorganic-chemistry.org This highly efficient and specific reaction forms a stable 1,2,3-triazole ring, linking the nicotinonitrile moiety to another molecule containing an azide group. This is a widely used strategy in medicinal chemistry and materials science for creating complex molecular architectures.

Alkylation: The terminal alkyne proton is weakly acidic and can be removed by a strong base (like NaNH₂) to form an acetylide anion. ucalgary.camsu.edu This nucleophilic anion can then react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond, elongating the side chain. ucalgary.ca

Addition Reactions: The alkyne's triple bond can undergo various addition reactions, such as hydrohalogenation (addition of HX) and hydration (addition of H₂O), which would lead to the formation of haloalkenes and ketones, respectively, on the side chain. study.comlibretexts.org

| Reaction Name | Key Reagents | Functional Group Formed | Description |

|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) cocatalyst, Base | Internal Alkyne | Forms a C-C bond between the alkyne and an aryl/vinyl group. organic-chemistry.orgwikipedia.org |

| Azide-Alkyne Cycloaddition | Organic Azide (R-N₃), Cu(I) catalyst | 1,2,3-Triazole | Forms a stable five-membered heterocyclic ring linking two molecular fragments. wikipedia.org |

| Alkylation | 1. Strong Base (e.g., NaNH₂) 2. Alkyl Halide (R-X) | Internal Alkyne | Extends the carbon chain of the alkyne. ucalgary.ca |

Synthetic Utility of Functionalized this compound Derivatives

The nicotinonitrile scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. acs.orgnih.gov The synthetic utility of this compound lies in its capacity to serve as a versatile building block for more complex molecules. The functional handles—the nitrile, the pyridine ring, and especially the terminal alkyne—allow for systematic and modular derivatization.

Derivatives of this compound are valuable precursors for the synthesis of novel compounds for drug discovery and materials science. researchgate.net The terminal alkyne, in particular, acts as a powerful anchor point for diversification. Using reactions like Sonogashira coupling and azide-alkyne cycloadditions, a wide array of substituents can be introduced at the end of the flexible ether linkage. This allows for the exploration of structure-activity relationships by systematically varying the nature of the appended group.

For example, by coupling the molecule to various aryl halides via the Sonogashira reaction, libraries of compounds with different aromatic substituents can be generated. Similarly, using "click chemistry," the nicotinonitrile core can be efficiently conjugated to biomolecules, fluorescent dyes, or other pharmacophores that have been functionalized with an azide group. This modular approach is highly valuable in the development of targeted therapeutic agents and chemical probes. The synthesis of new nicotinonitrile compounds is an active area of research, with applications in creating materials with nonlinear optical properties and developing novel therapeutic agents. researchgate.netnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS):Without primary data, the fragmentation pattern of the molecule under collision-induced dissociation cannot be analyzed.

Until researchers publish the synthesis and full spectroscopic characterization of 6-(Pent-4-ynyloxy)nicotinonitrile, a detailed and authoritative article on its structural elucidation remains unachievable.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be identified. For This compound , the IR spectrum would be expected to display several key absorption bands corresponding to its distinct structural features.

The presence of the terminal alkyne group (C≡C-H) is typically confirmed by a sharp absorption band around 3300 cm⁻¹ due to the ≡C-H stretching vibration. The C≡C triple bond stretch itself would appear as a weaker absorption in the range of 2150-2100 cm⁻¹. The nitrile group (C≡N) is characterized by a strong and sharp absorption band in the region of 2260-2220 cm⁻¹.

The aromatic pyridine (B92270) ring would exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region. The ether linkage (C-O-C) would be identified by its characteristic stretching vibrations, typically appearing as two bands in the 1260-1000 cm⁻¹ range. The aliphatic C-H bonds in the pentyl chain would show stretching vibrations just below 3000 cm⁻¹.

A hypothetical summary of the expected IR absorption bands for This compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Terminal Alkyne (≡C-H) | Stretching | ~3300 |

| Alkyne (C≡C) | Stretching | 2150-2100 |

| Nitrile (C≡N) | Stretching | 2260-2220 |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C=C, C=N | Ring Stretching | 1600-1400 |

| Ether (Ar-O-C) | Asymmetric Stretching | 1275-1200 |

| Ether (C-O-Ar) | Symmetric Stretching | 1075-1020 |

| Aliphatic C-H | Stretching | <3000 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, as well as the visualization of intermolecular interactions that dictate the crystal packing.

Single-Crystal X-ray Diffraction

To obtain detailed structural information for This compound , a suitable single crystal would be subjected to X-ray diffraction analysis. This experiment would reveal the crystal system, space group, and the dimensions of the unit cell. The resulting electron density map would be used to solve and refine the molecular structure, providing the precise coordinates of each atom.

While specific experimental data for This compound is not publicly available, a typical output of such an analysis would include the crystallographic data summarized in the following hypothetical table.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

These parameters define the fundamental repeating unit of the crystal lattice and are essential for a complete structural description.

Hydrogen Bonding and Crystal Packing Analysis

In the solid state, the molecules of This compound would arrange themselves in a specific pattern determined by intermolecular forces. Although lacking a strong hydrogen bond donor like an -OH or -NH group, weak hydrogen bonds of the C-H···N and C-H···O type could play a significant role in the crystal packing. The terminal alkyne C-H group and the aromatic C-H groups on the pyridine ring could act as weak hydrogen bond donors, interacting with the nitrogen atom of the nitrile group or the pyridine ring, and the oxygen atom of the ether linkage.

Theoretical and Computational Studies on 6 Pent 4 Ynyloxy Nicotinonitrile

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a molecule like 6-(Pent-4-ynyloxy)nicotinonitrile, DFT calculations would provide fundamental insights into its intrinsic properties.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

A key aspect of understanding a molecule's reactivity and electronic behavior lies in the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.netnih.govresearchgate.net

A hypothetical DFT study on this compound would calculate the energies of these orbitals and map their spatial distribution across the molecule. This would reveal which parts of the molecule are most likely to be involved in electron-donating or electron-accepting interactions. For instance, one might hypothesize that the electron density of the HOMO would be concentrated on the electron-rich pyridine (B92270) ring and the oxygen atom, while the LUMO might be distributed over the nitrile group and the aromatic ring.

Hypothetical Data Table for HOMO-LUMO Analysis of this compound:

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

Note: The table is for illustrative purposes only, as no experimental or calculated data for this specific molecule are currently available.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netmdpi.com The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

For this compound, an MEP analysis would likely show a region of high negative potential around the nitrogen atom of the nitrile group and the pyridine ring nitrogen, indicating their nucleophilic character. Conversely, positive potential would be expected around the hydrogen atoms. This information is critical for understanding intermolecular interactions, such as hydrogen bonding and stacking interactions.

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry offers powerful tools to elucidate the step-by-step mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.

Transition State Analysis

To understand the feasibility and rate of a chemical reaction involving this compound, identifying the transition state (TS) is paramount. The TS is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Computational methods can be used to locate the geometry of the TS and calculate its energy. This information is crucial for determining the activation energy of the reaction.

Reaction Energetics and Kinetics

By calculating the energies of the reactants, transition states, intermediates, and products, a detailed energy profile for a proposed reaction pathway can be constructed. This allows for the determination of key thermodynamic and kinetic parameters, such as the enthalpy and Gibbs free energy of reaction, as well as the activation energy. These calculations would be invaluable for predicting the viability of synthetic routes involving this compound or understanding its degradation pathways.

Hypothetical Data Table for Reaction Energetics:

| Parameter | Hypothetical Value (kcal/mol) |

| Activation Energy (Ea) | - |

| Enthalpy of Reaction (ΔH) | - |

| Gibbs Free Energy of Reaction (ΔG) | - |

Note: This table is for illustrative purposes only, as no specific reaction studies for this molecule are available.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, which possesses a pentynyloxy side chain, MD simulations can provide crucial insights into its conformational landscape.

By simulating the molecule's motion, researchers can identify the most stable conformations (i.e., the lowest energy shapes) and understand the dynamics of how the molecule transitions between different shapes. This is particularly important for understanding how the molecule might interact with other molecules, such as in a biological system or in the formation of materials. The simulations would reveal the preferred orientations of the pentynyloxy chain relative to the nicotinonitrile core and the flexibility of the entire structure.

Structure-Activity Relationship (SAR) Insights from Computational Approaches

As of September 2025, a review of available scientific literature indicates a lack of published theoretical and computational studies specifically focused on the structure-activity relationship (SAR) of this compound. While computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are standard tools for investigating the SAR of novel compounds, no such specific analyses for this compound have been detailed in the accessible research.

Computational studies on other nicotinonitrile derivatives have been conducted to understand their therapeutic potential. For instance, molecular modeling, including 3D-pharmacophore and 2D-QSAR studies, has been applied to a series of nicotinonitrile-containing compounds to elucidate their bronchodilation properties. Similarly, in silico methods have been used to investigate nicotinonitrile-substituted quinazolinone derivatives as potential anticancer agents. These studies highlight the utility of computational approaches in understanding how different structural modifications to the nicotinonitrile scaffold can influence biological activity.

However, without specific computational data for this compound, it is not possible to provide detailed SAR insights derived from such methods for this particular compound. The influence of the pent-4-ynyloxy substituent at the 6-position of the nicotinonitrile ring on its biological activity, as predicted by computational models, remains an area for future investigation.

Broader Applications and Future Research Directions in Chemical Sciences

Applications in Materials Science

The inherent electronic and structural features of 6-(Pent-4-ynyloxy)nicotinonitrile make it a promising candidate for the creation of advanced materials with tailored optical and electronic properties.

Fluorescent Properties and Optoelectronic Materials

Nicotinonitrile derivatives are recognized for their distinctive photophysical properties, which are foundational for their use in various optical applications. researchgate.net The nicotinonitrile moiety, acting as an electron acceptor, can be integrated into molecules designed as blue fluorophores for organic light-emitting devices (OLEDs). For instance, a novel nicotinonitrile derivative, CZN, has demonstrated highly efficient blue fluorescence and has been successfully used in non-doped blue OLEDs, achieving a significant external quantum efficiency (EQE) of 4.6%. researchgate.netrsc.org This suggests that this compound could also exhibit interesting fluorescent properties.

The terminal alkyne group in this compound offers a reactive handle for its incorporation into larger conjugated systems or polymers, which could lead to materials with tunable emission wavelengths and quantum yields. The development of such materials is crucial for the advancement of next-generation displays, lighting, and sensor technologies.

| Feature of this compound | Potential Impact on Fluorescent Properties |

| Nicotinonitrile Core | Can act as an electron-accepting unit, contributing to charge-transfer characteristics that influence fluorescence. |

| Pentynyloxy Linker | Provides flexibility and can influence the solid-state packing of the molecule, affecting aggregation-induced emission or quenching. |

| Terminal Alkyne | Allows for facile modification via "click" chemistry to attach other chromophores or polymer backbones, enabling the tuning of fluorescent properties. |

Non-linear Optical (NLO) Applications

Non-linear optical (NLO) materials are pivotal for a range of technologies, including optical communications and data storage. acs.org Organic molecules with extended π-conjugation, particularly those with donor-acceptor structures, often exhibit enhanced second-order NLO properties. nih.gov The nicotinonitrile group is a known component in molecules designed for NLO applications. researchgate.net Pyridine-based chromophores, in general, have been studied for their NLO properties. acs.orgtandfonline.com

The structure of this compound, with its electron-withdrawing nicotinonitrile moiety and the potential for extension of conjugation through the alkyne group, suggests it could be a precursor for novel NLO materials. Theoretical studies on related pyrimidine (B1678525) derivatives have shown that they can possess significant NLO behavior, highlighting the potential of nitrogen-containing heterocycles in this field. rsc.org The development of organic NLO materials is driven by their potential for high efficiency and rapid response times compared to their inorganic counterparts. rsc.org

Role in Catalysis

The nitrogen atom of the pyridine (B92270) ring and the terminal alkyne in this compound make it a versatile scaffold for the design of new catalytic systems.

Ligand Design for Transition Metal Catalysis

Ligands are crucial for controlling the reactivity and selectivity of transition metal-catalyzed reactions. a2bchem.com Pyridine-containing molecules are widely used as ligands in catalysis. The nitrogen atom can coordinate to a metal center, influencing its electronic properties and steric environment. The terminal alkyne of this compound can also interact with transition metals or be used to anchor the ligand to a solid support, creating recyclable catalysts. mdpi.com The functionalization of alkynes is a significant area of research in organic synthesis, and the development of new catalysts is key to advancing this field. mdpi.com

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in organic synthesis. tandfonline.com Pyridine derivatives can act as basic catalysts or as scaffolds for more complex organocatalysts. The development of novel organocatalysts is a rapidly growing area, with applications in asymmetric synthesis and the construction of complex molecules. tandfonline.comnih.gov While specific organocatalytic applications of this compound have not been reported, its structural motifs suggest potential in this area.

Development of Novel Synthetic Building Blocks

The combination of a functionalized pyridine ring and a terminal alkyne makes this compound a valuable synthetic building block. The reactivity of the nitrile group and the alkyne allows for a variety of chemical transformations.

The terminal alkyne can undergo a wide range of reactions, including Sonogashira coupling, "click" chemistry (azide-alkyne cycloaddition), and reduction to either a cis- or trans-alkene, providing access to a diverse array of more complex molecules. acs.orgyoutube.com The nicotinonitrile moiety itself can be transformed; for example, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. nih.gov

Interdisciplinary Research Opportunities

The unique molecular architecture of this compound, which combines a biologically relevant nicotinonitrile scaffold with a versatile terminal alkyne, opens up significant opportunities for interdisciplinary research. This structure positions the compound as a valuable molecular building block at the interface of medicinal chemistry, materials science, and supramolecular chemistry. The strategic placement of the reactive alkyne group allows for its facile incorporation into larger, more complex systems using highly efficient and modular chemical reactions, most notably "click chemistry". sigmaaldrich.comsigmaaldrich.com

The core of its versatility lies in its two key components: the nicotinonitrile moiety and the terminal alkyne group. The nicotinonitrile (or 3-cyanopyridine) ring is a well-established scaffold in medicinal chemistry, found in numerous therapeutic agents and molecules with diverse pharmacological activities. ekb.egekb.eg Simultaneously, the terminal alkyne is a highly reactive functional group, renowned for its utility in forming stable covalent linkages via reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). sigmaaldrich.commdpi.com This dual-functionality enables researchers in different fields to leverage the compound's inherent properties for novel applications.

Table 1: Key Functional Groups of this compound and Their Interdisciplinary Relevance

| Functional Group | Chemical Structure | Properties & Significance | Potential Fields of Application |

|---|---|---|---|

| Nicotinonitrile Scaffold | Pyridine ring with a nitrile group at the 3-position | Bioactive pharmacophore, ligand for metal coordination, imparts thermal and electronic properties. ekb.egekb.egresearchgate.net | Medicinal Chemistry, Supramolecular Chemistry, Materials Science |

| Ether Linkage | -O- | Provides conformational flexibility, influences solubility. | Drug Design, Polymer Chemistry |

| Terminal Alkyne | -C≡CH | Reactive handle for "click chemistry" (e.g., CuAAC, thiol-yne), polymerization, and surface functionalization. sigmaaldrich.comnumberanalytics.com | Chemical Biology, Materials Science, Polymer Chemistry, Nanotechnology |

Medicinal Chemistry and Chemical Biology

In the realm of drug discovery and chemical biology, this compound serves as an ideal starting point for the synthesis of complex molecular probes and drug candidates. The pyridine ring system is a cornerstone in drug design, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. ekb.egnih.gov

The presence of the terminal alkyne is particularly advantageous for modern drug discovery approaches. It allows for the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to rapidly and efficiently link the nicotinonitrile scaffold to other molecules of interest, such as sugars, peptides, or other pharmacophores. sigmaaldrich.comnih.gov This modular approach can accelerate the generation of large libraries of diverse compounds for high-throughput screening.

Furthermore, the alkyne handle facilitates the synthesis of bioconjugates for target identification and validation studies. By "clicking" a reporter tag (like a fluorescent dye or biotin) onto the molecule, researchers can track its distribution in biological systems and identify its binding partners, shedding light on its mechanism of action. This strategy is a powerful tool in chemical biology for probing complex cellular processes.

Materials Science and Polymer Chemistry

The high reactivity of the alkyne group makes this compound a highly attractive monomer for the synthesis of advanced functional polymers and materials. numberanalytics.com Alkyne-based click polymerizations are powerful methods for creating polymers with well-defined structures and advanced properties. digitellinc.com The incorporation of the rigid, electron-poor nicotinonitrile moiety into a polymer backbone can significantly enhance properties such as thermal stability, mechanical strength, and optical or electronic characteristics. researchgate.netnumberanalytics.com

Potential applications in materials science include:

Functional Polymers: The compound can be polymerized with di-azides or di-thiols to create linear polymers or cross-linked networks. nih.gov These materials could find use in specialty plastics, resins, or elastomers with tailored properties. numberanalytics.com

Surface Modification: The alkyne group can be used to graft the molecule onto the surfaces of other materials (e.g., silica, metals, or other polymers) to alter their surface properties, for instance, to improve corrosion resistance or biocompatibility. Nicotinonitrile derivatives have been investigated as effective corrosion inhibitors. researchgate.net

Organic Electronics: Pyridine-based structures are of interest for applications in organic light-emitting devices (OLEDs) and other electronic materials. researchgate.net The ability to easily polymerize or integrate this molecule into larger conjugated systems could lead to the development of new semiconducting or light-emitting materials.

Supramolecular Chemistry and Catalysis

Supramolecular chemistry focuses on creating complex, functional assemblies through non-covalent interactions. nih.gov The this compound molecule possesses features that make it a compelling building block for such systems. The nitrogen atom of the pyridine ring and the nitrile group can act as ligands, coordinating to metal ions to form discrete metallo-supramolecular structures or extended metal-organic frameworks (MOFs). rsc.org

The terminal alkyne adds another layer of functionality. It can be a reactive site for post-synthesis modification within a pre-formed supramolecular assembly, allowing for the introduction of new functional groups after the initial structure has been created. Alternatively, the alkyne itself can participate in weak interactions or coordinate to certain metal centers, influencing the self-assembly process. nih.gov This could lead to the design of novel sensors, where metal binding at the nicotinonitrile site could modulate the reactivity of the alkyne, or new catalytic systems where the supramolecular structure provides a unique reaction environment.

Table 2: Potential Interdisciplinary Research Applications of this compound

| Field of Research | Specific Application | Key Enabling Reaction | Role of Nicotinonitrile Scaffold |

|---|---|---|---|

| Medicinal Chemistry | Library Synthesis for Drug Screening | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Bioactive core structure. ekb.egekb.eg |

| Chemical Biology | Target Identification Probes | CuAAC for Bioconjugation | Biologically relevant framework. nih.gov |

| Polymer Chemistry | Synthesis of Functional Polymers | Alkyne-based Click Polymerization (e.g., Thiol-yne) | Imparts thermal/electronic properties. numberanalytics.comnih.gov |

| Materials Science | Functional Surface Coatings | Surface-initiated Polymerization / Grafting | Corrosion inhibition, altering surface energy. researchgate.net |

| Supramolecular Chemistry | Metal-Organic Frameworks (MOFs) | Metal-Ligand Coordination | Structural node/ligand. rsc.org |

| Catalysis | Ligand Design for Catalysts | Post-Synthesis Modification via Alkyne | Tuning electronic properties of metal center. |

Q & A

Q. What are the common synthetic routes for 6-(Pent-4-ynyloxy)nicotinonitrile and related derivatives?

Nicotinonitrile derivatives are typically synthesized via cyclization reactions. For example, substituted pyridine rings can be formed by reacting chalcone derivatives with malononitrile in the presence of sodium alkoxide (e.g., ethanol/Na) . Multi-component reactions involving aldehydes, ketones, and cyanoacetate derivatives (e.g., ethyl cyanoacetate) in the presence of ammonium acetate are also effective for constructing the pyridine core . Optimization of reaction conditions (e.g., solvent, temperature, and stoichiometry) is critical for yield improvement.

Q. What safety precautions are recommended when handling nicotinonitrile derivatives?

Nicotinonitrile compounds require strict safety protocols due to potential toxicity. Key precautions include:

- Using personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles .

- Working in a fume hood to avoid inhalation of dust or vapors .

- Storing compounds in airtight containers away from heat or moisture to prevent degradation or combustion .

- Immediate decontamination of spills using absorbent materials and proper disposal protocols .

Q. How can researchers purify nicotinonitrile derivatives post-synthesis?

Common purification methods include:

- Recrystallization : Slow evaporation of ethanol or methanol solutions yields high-purity crystals suitable for X-ray analysis .

- Column chromatography : Silica gel columns with ethyl acetate/hexane gradients effectively separate intermediates .

- HPLC : For thermally unstable derivatives, reverse-phase HPLC with acetonitrile/water gradients is recommended .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software elucidate the structure of 6-substituted nicotinonitriles?

SHELX software (e.g., SHELXL) is widely used for small-molecule refinement. Key steps include:

- Data collection : High-resolution diffraction data (e.g., Cu-Kα radiation) at low temperatures (100 K) to minimize disorder .

- Disorder modeling : For flexible substituents (e.g., thiophene rings), refine disordered components with occupancy constraints (e.g., 85:15 ratio) .

- Hydrogen bonding analysis : Use SHELXPRO to identify weak interactions (e.g., N–H⋯N or C–H⋯π) stabilizing crystal packing .

- Validation: Check ADPs (atomic displacement parameters) and R-factors to ensure structural accuracy (<5% R1) .

Q. What strategies optimize reaction yields in multi-component syntheses of nicotinonitrile analogs?

Yield optimization involves:

- Catalyst screening : Phosphoryl chloride (POCl₃) enhances chlorination efficiency in enaminoester intermediates .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic precursors .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) for thermally promoted cyclizations .

- In situ monitoring : Use TLC or FT-IR to track intermediate formation and adjust reagent ratios dynamically .

Q. How to design in vitro assays to evaluate the biological activity of nicotinonitrile compounds?

Standard protocols include:

- Cytotoxicity screening : MTT assays against cancer cell lines (e.g., MCF7) with IC₅₀ calculations using nonlinear regression .

- Antimicrobial testing : Broth microdilution to determine MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria .

- Enzyme inhibition : Fluorescence-based assays (e.g., KHK inhibition) with positive controls (e.g., LY3522348) and kinetic parameter analysis (Km, Vmax) .

- SAR studies : Correlate substituent electronic effects (e.g., nitro vs. methoxy groups) with activity trends using molecular docking (e.g., AutoDock Vina) .

Q. How to address discrepancies in biological activity data across studies?

Contradictions often arise from experimental variables. Mitigation strategies include:

- Standardization : Use identical cell lines (e.g., ATCC-certified MCF7) and culture conditions (e.g., 5% CO₂, 37°C) .

- Dose-response validation : Repeat assays with a wider concentration range (e.g., 0.1–100 µM) to confirm IC₅₀ reproducibility .

- Batch analysis : Compare activity of independently synthesized batches to rule out purity issues (e.g., HPLC >98%) .

- Meta-analysis : Cross-reference crystallographic data (e.g., dihedral angles of substituents) with activity trends to identify structural determinants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.